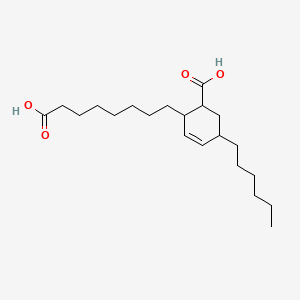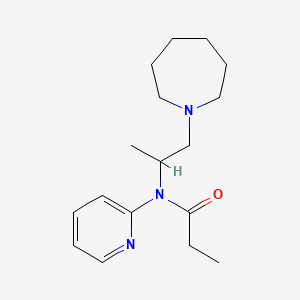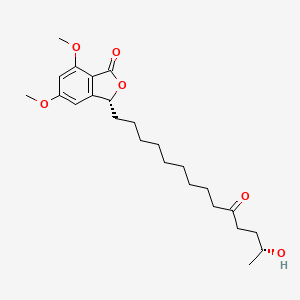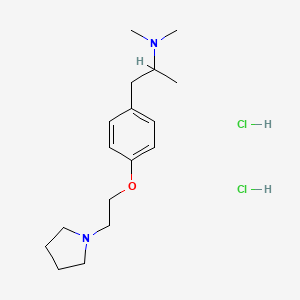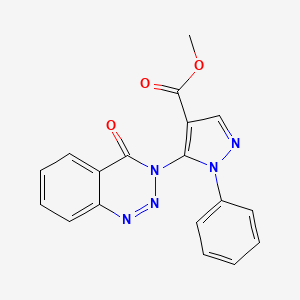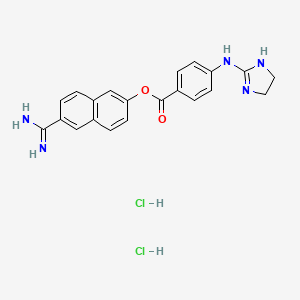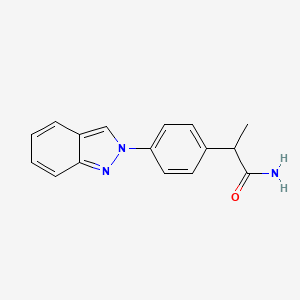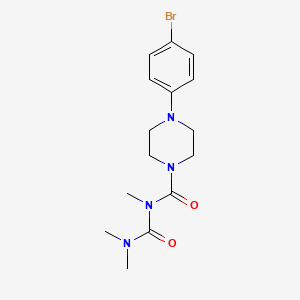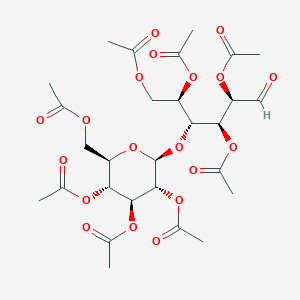
Cellobiose octaacetate, D-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cellobiose octaacetate, D-: is a chemically modified derivative of cellobiose, a disaccharide consisting of two glucose units linked by a β-1,4 glycosidic bond. The compound is extensively used in carbohydrate chemistry research, particularly in studies related to the enzymatic breakdown and synthesis of cellulose and other β-glucan polysaccharides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cellobiose octaacetate, D- can be synthesized via the acetylative degradation of cellulose or cellulose acetate. The process involves treating cellulose with a mixture of acetic anhydride, acetic acid, and a strong acid, while maintaining the mixture at a temperature below about 80°C . This method provides the compound in high yield and quality in a facile one-pot process, making it amenable to large-scale synthesis .
Industrial Production Methods: The industrial production of cellobiose octaacetate, D- follows similar synthetic routes as described above, with optimizations for large-scale production. The use of acetic anhydride and strong acids ensures efficient acetylation of cellulose, resulting in the desired octaacetate derivative .
Analyse Des Réactions Chimiques
Types of Reactions: Cellobiose octaacetate, D- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acetyl groups.
Substitution: Substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can result in partially deacetylated compounds .
Applications De Recherche Scientifique
Cellobiose octaacetate, D- has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which cellobiose octaacetate, D- exerts its effects involves the interaction with specific enzymes, such as cellobiases. These enzymes catalyze the hydrolysis of β-1,4 bonds in cellobiose, leading to the release of glucose. The acetylation of all hydroxyl groups in the compound significantly increases its solubility in organic solvents, facilitating its use in various synthetic and analytical applications .
Comparaison Avec Des Composés Similaires
- β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate
- D,L-cellulose
- Poly (L-lactic acid) (PLLA)
Comparison: Cellobiose octaacetate, D- is unique due to its complete acetylation, which enhances its solubility and reactivity compared to other similar compounds. For instance, D,L-cellulose is an optically inactive cellulose comprising a racemic mixture of D-glucose and L-glucose, whereas cellobiose octaacetate, D- is a fully acetylated derivative of cellobiose .
Propriétés
Numéro CAS |
5853-08-7 |
|---|---|
Formule moléculaire |
C28H38O19 |
Poids moléculaire |
678.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R)-1,2,4,5-tetraacetyloxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-12(30)38-10-21(41-15(4)33)24(23(42-16(5)34)20(9-29)40-14(3)32)47-28-27(45-19(8)37)26(44-18(7)36)25(43-17(6)35)22(46-28)11-39-13(2)31/h9,20-28H,10-11H2,1-8H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-/m0/s1 |
Clé InChI |
LVXSMDFTFXVSFM-YKVWFVLNSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](COC(=O)C)OC(=O)C)[C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(C(COC(=O)C)OC(=O)C)C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


